![molecular formula C8H12BrN3O B13309057 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13309057.png)
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one is a substituted dihydropyrimidinone characterized by a bromine atom at the 5-position and a 2-(dimethylamino)ethyl group at the 2-position of the pyrimidine ring. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and reactivity . The dimethylaminoethyl substituent introduces electron-donating and basic properties, which can influence both synthetic pathways and biological interactions.
Preparation Methods
The synthesis of 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chloropyrimidine and 2-(dimethylamino)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically heated to a specific temperature to promote the formation of the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form a carboxylic acid derivative. This reaction is typically mediated by strong oxidizing agents:
Reaction | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Aldehyde → Carboxylic acid | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 80°C | 6-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid | ~85% |
This transformation is critical for synthesizing bioactive analogs, such as carboxamides used in antitubercular agents .
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol without affecting the aromatic rings:
Reaction | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Aldehyde → Alcohol | NaBH<sub>4</sub>, MeOH, 25°C | 6-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-methanol | ~92% |
Nucleophilic Addition Reactions
The aldehyde participates in condensations with nucleophiles like amines, forming imines or hydrazones:
These intermediates are valuable for synthesizing Schiff bases or heterocyclic scaffolds .
Electrophilic Substitution on the Imidazole Ring
The ethyl-substituted imidazole ring undergoes electrophilic substitution, primarily at the 4- or 5-positions:
Coordination Chemistry
The nitrogen atoms in the imidazole and pyridine rings act as ligands for metal ions:
Metal Ion | Coordination Site | Complex Type | Application | Reference |
---|---|---|---|---|
Cu(II) | Imidazole N, Pyridine N | Square-planar | Catalytic oxidation | |
Fe(II) | Imidazole N | Octahedral | Bioinorganic studies |
These complexes are studied for catalytic and antimicrobial applications .
Key Mechanistic Insights
-
Aldehyde Reactivity : The electron-withdrawing pyridine ring enhances the aldehyde’s electrophilicity, facilitating nucleophilic atta
Scientific Research Applications
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways affected by the compound depend on its specific structure and the biological context in which it is used. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Substituents
The following table summarizes structurally similar pyrimidine derivatives and their substituents:
*Calculated based on molecular formula.
Key Observations :
Key Studies on Pyrimidinone Derivatives
Biological Activity
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one (CAS Number: 1549147-89-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C8H12BrN3O
- Molecular Weight : 246.10 g/mol
- Structure : The compound features a bromine atom at the 5-position and a dimethylaminoethyl group at the 2-position of the pyrimidinone ring.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of dihydropyrimidinones, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .
The biological activity is attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The compound's structure allows for effective binding to proteins associated with cancer progression, particularly through hydrophobic interactions that enhance its efficacy .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including Biginelli-type reactions that facilitate the formation of dihydropyrimidinones from aldehydes, ureas, and β-keto esters. Modifications to the structure can lead to derivatives with enhanced biological activities .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various dihydropyrimidinone derivatives, including our compound of interest. The results showed a dose-dependent inhibition of cell viability in several cancer cell lines (e.g., A549 lung cancer cells), indicating potential for further development as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s. The findings suggested that derivatives of dihydropyrimidinones could serve as dual inhibitors, enhancing cognitive function by increasing acetylcholine levels in the brain .
Comparative Analysis of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions or modified Biginelli protocols. For example, Knoevenagel or Claisen-Schmidt condensations (e.g., using aldehydes and ketones in methanol/KOH) are effective for forming the dihydropyrimidinone core . Michael addition reactions can introduce substituents like the bromophenyl group, as demonstrated in similar dihydropyrimidinone syntheses . Optimization involves adjusting solvent polarity (e.g., methanol for solubility), temperature (reflux for faster kinetics), and stoichiometry of brominated precursors to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches in the dihydropyrimidinone ring (~1680–1700 cm⁻¹) and N–H bending vibrations (~3300 cm⁻¹) .
- NMR :
- ¹H NMR : Identify the dihydropyrimidinone ring protons (δ 2.5–3.5 ppm for CH₂ groups) and the dimethylaminoethyl side chain (δ 2.2–2.4 ppm for N(CH₃)₂) .
- ¹³C NMR : Detect the carbonyl carbon (δ ~160–170 ppm) and bromine-induced deshielding in adjacent carbons .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O/N) to validate stereochemistry .
Advanced Research Questions
Q. How can researchers resolve spectral data discrepancies caused by bromine and dimethylaminoethyl substituents during structural elucidation?
- Methodological Answer : Bromine’s electron-withdrawing effect alters chemical shifts and splitting patterns. For example, in ¹H NMR, adjacent protons may exhibit deshielding (upfield shifts) or complex coupling due to quadrupolar effects. Computational tools (DFT calculations) can predict shifts, while 2D NMR (COSY, HSQC) clarifies connectivity . For crystallographic ambiguities, refine hydrogen-bonding networks (e.g., centrosymmetric dimers) to confirm intermolecular interactions .
Q. What strategies are used to assess the biological activity of dihydropyrimidinone derivatives, and how are structure-activity relationships (SARs) developed?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) or receptor binding using fluorescence polarization or SPR .
- SAR Development : Systematically modify substituents (e.g., bromine for lipophilicity, dimethylaminoethyl for solubility) and correlate changes with activity. For example, replacing bromine with smaller halogens may reduce steric hindrance in target binding .
- Docking Studies : Model interactions with target proteins (e.g., HIV protease) to guide synthetic modifications .
Q. How do solvent polarity and proticity influence synthetic yield and purity in dihydropyrimidinone reactions?
- Methodological Answer : Protic solvents (e.g., methanol) enhance hydrogen bonding, stabilizing intermediates in condensation steps, but may reduce solubility of hydrophobic brominated products. Aprotic solvents (e.g., THF) improve reaction homogeneity for Michael additions . Polar solvents (DMF, DMSO) are ideal for SN2 reactions involving bromine substitution but require careful drying to avoid hydrolysis .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data in reaction mechanisms for bromine incorporation?
- Methodological Answer : Conflicting bromination pathways (radical vs. electrophilic) can be resolved using radical traps (TEMPO) or isotopic labeling (²H/¹⁰B) to track intermediates. Kinetic studies (monitoring by HPLC/MS) distinguish rate-determining steps .
Q. Tables for Key Data
Synthetic Method | Key Conditions | Yield Range | Reference |
---|---|---|---|
Claisen-Schmidt Condensation | Methanol/KOH, 3.5 h stirring | 45–60% | |
Michael Addition | Ethanol reflux, 24 h crystallization | 50–70% |
Spectroscopic Markers | Key Features | Reference |
---|---|---|
IR C=O Stretch | 1688 cm⁻¹ (dihydropyrimidinone) | |
¹H NMR N(CH₃)₂ | δ 2.2–2.4 ppm (triplet) |
Properties
Molecular Formula |
C8H12BrN3O |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-2-[2-(dimethylamino)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12BrN3O/c1-12(2)4-3-7-10-5-6(9)8(13)11-7/h5H,3-4H2,1-2H3,(H,10,11,13) |
InChI Key |
AWWVWZHQJLSYMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
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